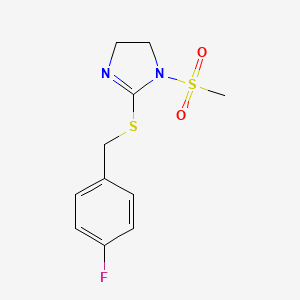

2-((4-fluorobenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole

Description

2-((4-Fluorobenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole is a substituted imidazole derivative characterized by:

- A 4,5-dihydroimidazole core, which introduces partial saturation to the heterocyclic ring, enhancing conformational flexibility compared to fully aromatic imidazoles.

- A 4-fluorobenzylthio group at position 2, contributing electron-withdrawing effects and metabolic stability due to fluorine substitution.

- A methylsulfonyl group at position 1, which is strongly electron-withdrawing and improves solubility and pharmacokinetic properties.

This compound’s structural features make it a candidate for pharmaceutical applications, particularly in antimicrobial or antifungal therapies, as fluorinated imidazoles are known for their bioactivity .

Properties

IUPAC Name |

2-[(4-fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O2S2/c1-18(15,16)14-7-6-13-11(14)17-8-9-2-4-10(12)5-3-9/h2-5H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJHVAQGYXWXXDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN=C1SCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49676408 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorobenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the 4-Fluorobenzyl Group: The final step involves the nucleophilic substitution reaction where the 4-fluorobenzyl group is attached to the imidazole ring through a thioether linkage. This can be achieved using 4-fluorobenzyl chloride and a thiol reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorobenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding reduced forms of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 2-((4-fluorobenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole has garnered interest in various scientific research applications due to its unique chemical structure and potential biological activities. This article outlines its applications in medicinal chemistry, pharmacology, and other relevant fields.

Chemical Properties and Structure

This compound belongs to the imidazole class, characterized by a five-membered ring containing two nitrogen atoms. The presence of a methylsulfonyl group and a 4-fluorobenzyl thioether moiety enhances its lipophilicity and may influence its biological interactions.

Molecular Formula

- Molecular Weight : 292.36 g/mol

- Chemical Structure :

Anticancer Activity

Recent studies have indicated that compounds with imidazole derivatives exhibit promising anticancer properties. The specific compound has been evaluated for its efficacy against various cancer cell lines. For instance, it has shown potential as a COX-2 inhibitor, which is significant in cancer therapy due to the enzyme's role in tumor progression and inflammation .

Anti-inflammatory Properties

The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) suggests its utility in treating inflammatory diseases. In vitro studies have demonstrated that it can reduce the production of inflammatory mediators, making it a candidate for further development as an anti-inflammatory agent .

Antimicrobial Activity

Research has revealed that imidazole derivatives possess antimicrobial properties. The compound's thioether linkage may enhance its interaction with microbial targets, potentially leading to effective treatments for bacterial infections .

Case Studies

Several case studies have documented the pharmacological effects of similar imidazole compounds:

- Study on COX-2 Inhibition : A comparative analysis of various imidazole derivatives showed that modifications at the benzyl position significantly affected COX-2 inhibition rates, with some derivatives achieving IC50 values below 10 µM, indicating strong activity .

- Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted that compounds similar to the target compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic development .

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | COX-2 Inhibitor | 5.0 | |

| Compound B | Antimicrobial | 8.0 | |

| Compound C | Anticancer | 12.5 |

Table 2: Structural Variations and Activity Correlation

| Structural Variation | Effect on Activity |

|---|---|

| Addition of methylsulfonyl | Increased lipophilicity |

| Fluorination at benzyl | Enhanced binding affinity |

| Thioether linkage | Improved pharmacokinetic profile |

Mechanism of Action

The mechanism of action of 2-((4-fluorobenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The fluorobenzyl group may facilitate binding to hydrophobic pockets in proteins, while the thioether and methylsulfonyl groups can participate in various chemical interactions, influencing the compound’s biological activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Electronic Effects

The table below highlights key structural and electronic differences between the target compound and analogues:

Key Observations :

- Fluorine Position : Substitution at the para position (4-F) in the target compound optimizes electronic effects compared to meta (2-Cl) derivatives .

- Core Flexibility : The 4,5-dihydroimidazole core increases flexibility relative to fully aromatic imidazoles, which may influence binding to biological targets .

Bioactivity

- Antimicrobial Potential: Fluorinated imidazoles, such as 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole, exhibit antifungal activity, suggesting the target compound may share similar mechanisms .

- Metabolic Stability: The 4-fluorobenzylthio group in the target compound reduces susceptibility to oxidative metabolism compared to non-fluorinated analogues .

Biological Activity

The compound 2-((4-fluorobenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole is a member of the imidazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . It features a thioether linkage and a methylsulfonyl group, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing sulfur moieties have shown promising antibacterial effects against various strains of bacteria, including Xanthomonas oryzae and Ralstonia solanacearum . The presence of the 4-fluorobenzyl group enhances the lipophilicity and cellular uptake of these compounds, contributing to their efficacy.

| Compound | Activity Against Xoo (%) | Activity Against R. solanacearum (%) |

|---|---|---|

| F10 | 53 | 42 |

| F3 | 31 | 30 |

| F1 | 31 | 25 |

Antitumor Activity

Imidazole derivatives have been investigated for their antitumor potential. Compounds with similar scaffolds have demonstrated cytotoxic effects against various cancer cell lines. For example, thiazole-integrated imidazoles have shown IC50 values in the low micromolar range against A-431 cell lines . The mechanisms often involve the induction of apoptosis and disruption of cellular signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Receptor Modulation : The structural characteristics allow for interaction with various receptors, potentially acting as positive allosteric modulators (PAMs) for GABA-A receptors .

- Oxidative Stress Induction : Some related compounds induce oxidative stress in target cells, leading to apoptosis.

Case Studies

- Antibacterial Efficacy : In a study examining the antimicrobial properties of thioether-containing compounds, it was found that those with a fluorinated aromatic ring exhibited enhanced activity against Xoo, suggesting that the electron-withdrawing nature of fluorine increases the molecule's bioactivity .

- Cytotoxicity in Cancer Cells : Another investigation into imidazole derivatives revealed that modifications at the benzyl position significantly affected cytotoxicity against A-431 cells. The presence of electron-donating groups increased activity by enhancing cell membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.